molecular formula C19H18F4N2O4 B250955 2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide

2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide

Katalognummer B250955
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: GKZGMPUCMHKRLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide, commonly known as TFMIB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and is known for its potent inhibitory effects on certain enzymes and receptors.

Wirkmechanismus

The mechanism of action of TFMIB is not fully understood, but it is known to act as a competitive inhibitor of FAAH and MAGL. It binds to the active site of these enzymes and prevents them from degrading endocannabinoids. TFMIB has also been shown to act as a negative allosteric modulator of GPR55, which means that it binds to a site on the receptor that is distinct from the binding site for agonists and reduces the activity of the receptor.
Biochemical and Physiological Effects
The inhibition of FAAH and MAGL by TFMIB leads to an increase in the levels of endocannabinoids such as anandamide and 2-AG. These endocannabinoids are known to have a wide range of physiological effects, including analgesia, anti-inflammatory effects, and regulation of appetite and mood. TFMIB has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, TFMIB has been shown to have anxiolytic effects in animal models of anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TFMIB is its high potency and selectivity for FAAH, MAGL, and GPR55. This makes it a useful tool for studying the function of these enzymes and receptors in vitro and in vivo. TFMIB also has good solubility in organic solvents, which makes it easy to use in experiments. However, one limitation of TFMIB is its relatively high cost compared to other inhibitors of FAAH, MAGL, and GPR55.

Zukünftige Richtungen

There are several future directions for research on TFMIB. One area of interest is the development of new analogs of TFMIB with improved potency and selectivity for FAAH, MAGL, and GPR55. Another area of interest is the study of the effects of TFMIB on other enzymes and receptors in the endocannabinoid system. Finally, the use of TFMIB in animal models of disease, such as pain, inflammation, and anxiety, could provide valuable insights into the therapeutic potential of targeting the endocannabinoid system.

Synthesemethoden

TFMIB can be synthesized using a multistep process starting from 2,3,5,6-tetrafluoro-4-methoxyaniline. The first step involves the conversion of the aniline to the corresponding amide using isobutyryl chloride. The amide is then reacted with 3-methoxy-4-aminobenzoyl chloride to obtain TFMIB. The final product can be obtained in high yield and purity using column chromatography.

Wissenschaftliche Forschungsanwendungen

TFMIB has been used extensively in scientific research as a tool to study the function of various enzymes and receptors. It has been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. TFMIB has also been shown to inhibit the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG). In addition, TFMIB has been used as a selective antagonist of the G protein-coupled receptor GPR55, which is a putative cannabinoid receptor.

Eigenschaften

Molekularformel

C19H18F4N2O4

Molekulargewicht

414.3 g/mol

IUPAC-Name

2,3,5,6-tetrafluoro-4-methoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H18F4N2O4/c1-8(2)18(26)25-10-6-5-9(7-11(10)28-3)24-19(27)12-13(20)15(22)17(29-4)16(23)14(12)21/h5-8H,1-4H3,(H,24,27)(H,25,26)

InChI-Schlüssel

GKZGMPUCMHKRLZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)OC

Kanonische SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.